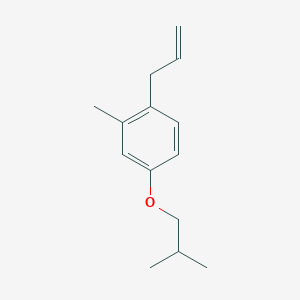
(R)-3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is an organic compound with the molecular formula C6H7NO4S. It is a heterocyclic compound containing both nitrogen and sulfur atoms in its ring structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be achieved through several methods. One common approach involves the regioselective coupling of thiirane with 1-sulfonyl-1,2,3-triazole using a rhodium catalyst. This reaction proceeds via a formal [3 + 3] cycloaddition to form the desired product . Another method involves the use of pyridinium 1,4-zwitterionic thiolates and aziridines in a [3 + 3] annulation reaction, which allows for the practical and enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines .
Industrial Production Methods
While specific industrial production methods for 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrogen and sulfur atoms in the ring structure, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Common reagents used in the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from the reactions of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid depend on the specific reaction conditions. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to the formation of various functionalized derivatives .
科学研究应用
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid has several scientific research applications across different fields:
作用机制
The mechanism of action of 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of the nitrogen and sulfur atoms in the ring structure allows for the formation of strong interactions with the active sites of enzymes, leading to modulation of their activity .
相似化合物的比较
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,4-benzothiazine: This compound has a benzene ring fused to the thiazine ring, which can influence its chemical properties and reactivity.
1,2,3,5-Trithiazepines:
属性
分子式 |
C6H7NO4S |
|---|---|
分子量 |
189.19 g/mol |
IUPAC 名称 |
(3R)-3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI 键 |
PKFNRZOFABOFSP-BYPYZUCNSA-N |
手性 SMILES |
C1[C@H](NC(=CS1)C(=O)O)C(=O)O |
规范 SMILES |
C1C(NC(=CS1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


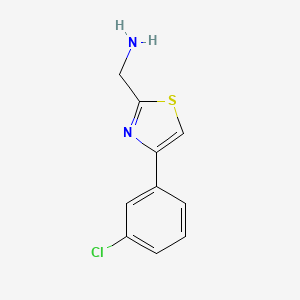
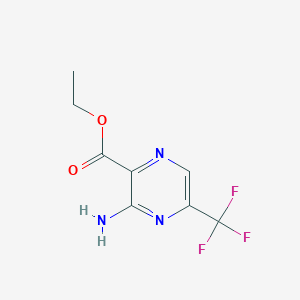
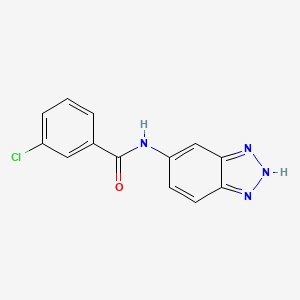



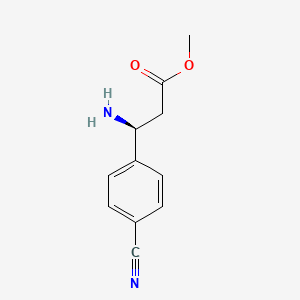
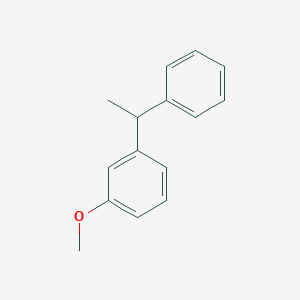
![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
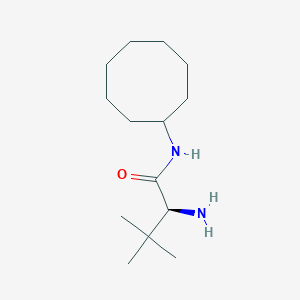
![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)
